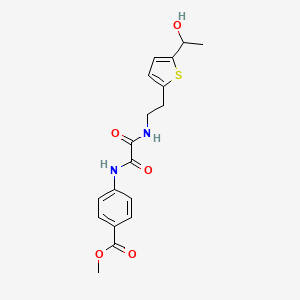
Methyl 4-(2-((2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-((2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(2-((2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate, a complex organic compound, exhibits diverse biological activities that make it a subject of interest in medicinal chemistry. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O5S, with a molecular weight of approximately 426.55 g/mol. The compound features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms, including modulation of enzyme activity and receptor interactions.
Research indicates that compounds with structural similarities to this compound often exhibit the following mechanisms of action:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial potency.
- Antitumor Effects : Some derivatives have shown potential as antitumor agents by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Receptor Modulation : The compound may act as a selective antagonist for specific receptors involved in cardiovascular diseases, potentially providing therapeutic benefits in managing hypertension and other related conditions.
Research Findings
Numerous studies have been conducted to evaluate the biological activity of this compound and its derivatives. Below are some key findings:
Table 1: Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Receptor Antagonism | Potential antagonist for endothelin receptors |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Antitumor Activity
Another research project focused on the antitumor effects of thiophene-containing compounds. In vitro studies demonstrated that these compounds could inhibit the growth of human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at nanomolar concentrations. Mechanistic studies suggested that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways.
Propiedades
IUPAC Name |
methyl 4-[[2-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethylamino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-11(21)15-8-7-14(26-15)9-10-19-16(22)17(23)20-13-5-3-12(4-6-13)18(24)25-2/h3-8,11,21H,9-10H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJURNACADGEMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














